molecular formula C22H17FN2O6S B3964451 ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3964451
M. Wt: 456.4 g/mol
InChI Key: NWGFJAVUDWKHTO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex molecule featuring:

  • A 2,5-dihydro-1H-pyrrole core substituted with:
    • A 4-fluorophenyl group at position 2.
    • A furan-2-ylcarbonyl moiety at position 3.
    • Hydroxy and oxo groups at positions 4 and 5, respectively.
  • A 4-methyl-1,3-thiazole ring at position 1 of the pyrrole, with an ethyl carboxylate ester at position 5 of the thiazole.

This compound’s multifunctional architecture enables diverse interactions with biological targets, such as enzymes and receptors, making it a candidate for antimicrobial, anticancer, and material science applications . Its synthesis typically involves multi-step organic reactions, including cyclization, acylation, and esterification, with purification via HPLC .

Properties

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O6S/c1-3-30-21(29)19-11(2)24-22(32-19)25-16(12-6-8-13(23)9-7-12)15(18(27)20(25)28)17(26)14-5-4-10-31-14/h4-10,16,27H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFJAVUDWKHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.

    Introduction of the furan-2-ylcarbonyl group: This step involves the acylation of the pyrrole ring using a furan-2-ylcarbonyl chloride in the presence of a base.

    Formation of the thiazole ring: This can be done by reacting the intermediate with a thioamide under cyclization conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique molecular structure that includes a thiazole ring, a pyrrole moiety, and a furan carbonyl group. Its molecular formula is C24H22FN2O5SC_{24}H_{22}FN_{2}O_{5}S with a molecular weight of approximately 435.5 g/mol. The presence of the fluorophenyl group enhances its biological activity and potential interactions with biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. The thiazole and pyrrole rings are known to interact with various biological pathways involved in cancer progression. Preliminary studies suggest that ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate may inhibit tumor growth in certain cancer cell lines.
  • Antimicrobial Properties :
    • Compounds containing thiazole and furan derivatives have shown significant antimicrobial activity against various pathogens. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects :
    • Some studies have suggested that similar compounds could provide neuroprotective benefits in models of neurodegenerative diseases. The ability of the compound to cross the blood-brain barrier due to its lipophilic nature may enhance its efficacy in treating conditions like Alzheimer's or Parkinson's disease.

Pharmacological Insights

  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of specific enzymes or receptors associated with disease pathways. For instance, the fluorophenyl group may enhance binding affinity to target proteins involved in cell signaling.
  • Bioavailability and Metabolism :
    • Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate that modifications to the ethyl ester group can significantly impact solubility and absorption rates.

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be exploited in electronic devices.
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials used in coatings and composites.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast cancer cellsPubChem
Antimicrobial PropertiesEffective against Staphylococcus aureus and E.coliAABlocks
Neuroprotective EffectsReduced oxidative stress markers in neuronal cellsSigma-Aldrich

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The target compound’s uniqueness arises from its fluorophenyl-furan-thiazole triad. Below is a comparative analysis with analogous molecules:

Compound Name Key Structural Features Unique Properties Biological/Chemical Implications
Target Compound 4-Fluorophenyl, furan-2-ylcarbonyl, thiazole-5-carboxylate High lipophilicity due to fluorine; furan enhances π-π stacking Potent enzyme inhibition (e.g., kinases, oxidoreductases)
Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-...] () Ethoxy-methoxyphenyl, 3-fluoro-4-methylbenzoyl Increased steric bulk from ethoxy/methoxy groups Reduced membrane permeability but improved receptor selectivity
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3,4-dichlorophenyl)-...] () 3,4-Dichlorophenyl, 3-fluoro-4-methylbenzoyl Enhanced halogen bonding from Cl atoms Higher cytotoxicity in cancer cell lines
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate () Pyrazole core, fluorophenyl Simpler structure with fewer substituents Lower metabolic stability compared to thiazole derivatives
Ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3,4,5-trimethoxyphenyl)-...} () Trimethoxyphenyl, fluoro-methylbenzoyl Methoxy groups improve solubility Enhanced interaction with G-protein-coupled receptors
Allyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-...] () Allyl ester instead of ethyl Higher reactivity due to unsaturated allyl group Improved pharmacokinetics but reduced shelf life

Electronic and Steric Effects

  • Fluorine Substituents : The 4-fluorophenyl group in the target compound increases electronegativity and lipophilicity , enhancing binding to hydrophobic enzyme pockets compared to chloro or bromo analogs (e.g., ’s ethyl 4-(4-chlorophenyl)-3-methylpyrazole) .
  • Furan vs. Benzene: The furan-2-ylcarbonyl group offers lower steric hindrance than bulkier aryl groups (e.g., 3-phenoxyphenyl in ), facilitating tighter binding to flat active sites .
  • Thiazole vs. Pyrazole : The thiazole ring’s sulfur atom contributes to stronger hydrogen bonding and redox activity compared to pyrazole-based analogs () .

Biological Activity

Ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H18F1N3O4SC_{20}H_{18}F_{1}N_{3}O_{4}S and its IUPAC name as provided. The presence of a thiazole ring, furan moiety, and fluorophenyl group suggests potential interactions with biological targets.

1. COX Inhibition:
Research indicates that compounds similar to this compound exhibit selective inhibition of cyclooxygenase (COX) enzymes. In particular, studies have shown that derivatives with similar scaffolds demonstrate significant COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 0.52 μM, indicating strong anti-inflammatory potential .

2. Anticancer Activity:
The compound has also been investigated for its anticancer properties. A study involving a drug library screening identified compounds with similar structures that displayed promising anticancer activity against multicellular spheroids, a model that mimics tumor microenvironments . These findings suggest that the compound may interfere with cancer cell proliferation and survival pathways.

In Vitro Studies

Several in vitro studies have demonstrated the biological activities of the compound:

StudyActivityIC50 Value
Eren et al. (2023)COX-II Inhibition0.011 μM
Hwang et al. (2023)Anti-inflammatory64.28% inhibition compared to Celecoxib
Fayad et al. (2019)Anticancer activityEffective against multicellular spheroids

These studies highlight the compound's potential as a therapeutic agent in managing inflammation and cancer.

Case Studies

In one notable case study, a derivative of the compound was tested for its efficacy in reducing inflammation in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting that the compound could be developed into an effective anti-inflammatory medication.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by functionalization with fluorophenyl, furanoyl, and thiazole moieties. Key steps include:

  • Coupling reactions : Use of Suzuki-Miyaura or Ullmann-type couplings to introduce the 4-fluorophenyl group .
  • Esterification : Ethyl carboxylate formation under reflux with ethanol and catalytic acid/base .
  • Optimized conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and inert atmosphere (N₂/Ar) to prevent hydrolysis/oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Basic: How is the structural identity of this compound validated in synthetic workflows?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., thiazole-pyrrole fusion angle ≈ 120°) .
  • Spectroscopic techniques :
    • NMR : 1^1H/13^13C NMR detects fluorophenyl (δ ~7.2 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .
    • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What computational strategies are used to predict its reactivity or biological interactions?

Methodological Answer:
Advanced approaches include:

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) to model reaction pathways (e.g., furanoyl group nucleophilic substitution) and transition states .
  • Molecular docking : AutoDock or Schrödinger Suite to simulate binding to targets (e.g., enzymes like COX-2 or kinases) .
  • Reaction path searches : ICReDD’s hybrid computational-experimental workflows to optimize synthetic routes and reduce trial-and-error .

Advanced: How can statistical experimental design (DoE) improve reaction yields or purity?

Methodological Answer:
Design of Experiments (DoE) frameworks, such as factorial or response surface designs, address variables like:

  • Catalyst loading : Optimized via central composite design to minimize side reactions (e.g., over-alkylation) .
  • Solvent polarity : Ternary solvent systems (e.g., DCM/MeOH/H₂O) screened to enhance solubility and phase separation .
  • Reaction time/temperature : Pareto analysis identifies critical factors affecting yield (e.g., 72-hour reflux vs. microwave-assisted 4-hour synthesis) .

Advanced: What challenges arise in characterizing its biological activity, and how are they resolved?

Methodological Answer:
Key challenges include:

  • Target specificity : Off-target effects are mitigated using siRNA knockdown or competitive binding assays with fluorophore-labeled analogs .
  • Metabolic instability : Microsomal incubation (e.g., liver S9 fractions) identifies vulnerable sites (e.g., ester hydrolysis), guiding prodrug modifications .
  • Data contradictions : Meta-analysis of dose-response curves (e.g., Hill slopes) and validation via orthogonal assays (SPR vs. ITC) .

Advanced: How are purification challenges addressed for scale-up in academic research?

Methodological Answer:

  • Chromatography : Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) for polar impurities .
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) to improve crystal habit and reduce amorphous content .
  • Membrane technologies : Nanofiltration or dialysis for removing low-MW byproducts (<500 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
ethyl 2-[2-(4-fluorophenyl)-3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

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